N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride
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Overview
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have demonstrated significant inhibitory activity on cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), showcasing potential as COX inhibitors with notable analgesic and anti-inflammatory effects. Compounds from these studies displayed high COX-2 selectivity indices, comparable analgesic activity, and superior anti-inflammatory activity, suggesting their potential for further pharmacological investigation (Abu‐Hashem et al., 2020).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been explored for their applications in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, marking them as promising Type II photosensitizers for cancer treatment through PDT (Pişkin et al., 2020).
Membrane-Protective and Antioxidant Activities
Derivatives of 2,6-diisobornylphenol with N- and O-containing fragments have been synthesized and evaluated for their membrane-protective (MP) and antioxidant (AO) activities. These compounds have shown significant MP and AO activities under conditions of acute oxidative stress, indicating their potential for further studies in pharmacological applications, especially those involving oxidative stress mitigation (Buravlev et al., 2017).
Antimicrobial and Antifungal Activities
Thiazole derivatives have been investigated for their antimicrobial and antifungal properties. For example, Schiff bases derived from 1,3,4-thiadiazole compounds have demonstrated significant antimicrobial activity against various strains, including E. coli and R. solanacearum, as well as antifungal activity against F. oxysporum and A. niger. These studies indicate the potential of thiazole derivatives in developing new antimicrobial and antifungal agents, showcasing their broad spectrum of biological activity (Vinusha et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S.ClH/c1-17-8-9-19(28-2)21-22(17)31-23(24-21)26(11-10-25-12-14-29-15-13-25)20(27)16-30-18-6-4-3-5-7-18;/h3-9H,10-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRQEAKUYRJGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)COC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.